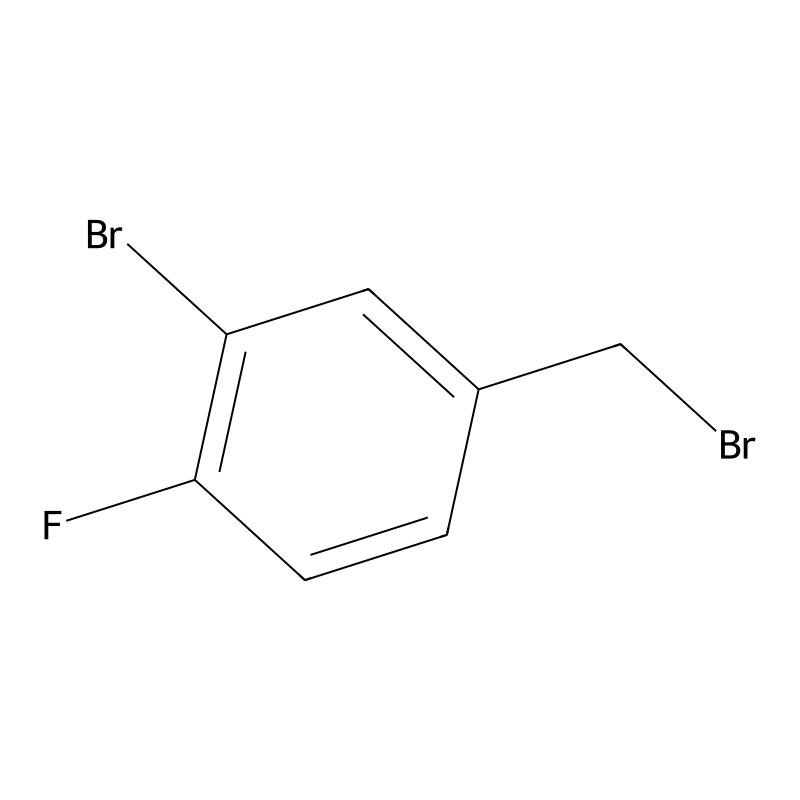

3-Bromo-4-fluorobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use as a Pharmaceutical Intermediate:

Potential Applications in Medicinal Chemistry:

The presence of both bromine and fluorine atoms in the molecule makes 3-bromo-4-fluorobenzyl bromide an attractive candidate for further exploration in medicinal chemistry. Bromine and fluorine are commonly used halogens in drug design due to their ability to influence the properties of a molecule, such as its lipophilicity (affinity for fat) and metabolism within the body [].

While specific research on 3-bromo-4-fluorobenzyl bromide itself is limited, studies on structurally similar compounds suggest its potential applications in various therapeutic areas, including:

- Antibacterial and antifungal agents: The introduction of halogen atoms like bromine and fluorine can sometimes enhance the antimicrobial activity of a molecule [].

- Anticancer agents: Halogenated compounds have also been explored in the development of anticancer drugs due to their potential to interact with specific cellular processes involved in cancer development [].

3-Bromo-4-fluorobenzyl bromide is a halogenated aromatic compound with the molecular formula C7H5Br2F. It features a benzyl group substituted with both bromine and fluorine atoms at specific positions on the aromatic ring. This compound is characterized by its significant reactivity due to the presence of multiple halogen substituents, which can influence its behavior in

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles through nucleophilic substitution reactions. For example, it can react with amines to form amine derivatives.

- Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions such as the Suzuki or Heck reactions to form more complex organic structures .

- Reduction Reactions: It can be reduced to corresponding alcohols or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride .

Several methods exist for synthesizing 3-bromo-4-fluorobenzyl bromide:

- From 3-Bromo-4-fluorobenzyl Alcohol: This method involves the bromination of 3-bromo-4-fluorobenzyl alcohol using bromine or hydrobromic acid under controlled conditions to yield the bromide .

- Direct Bromination: The compound can be synthesized by direct bromination of 3-bromo-4-fluorotoluene using bromine in an inert solvent at low temperatures to minimize side reactions .

- Via Electrophilic Aromatic Substitution: The introduction of the bromomethyl group can be achieved through electrophilic aromatic substitution reactions involving appropriate precursors .

3-Bromo-4-fluorobenzyl bromide is primarily used in:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

- Material Science: The compound's unique properties make it suitable for developing new materials with specific electronic or optical characteristics.

- Research: It is often used in academic research to explore reaction mechanisms and develop new synthetic methodologies .

Several compounds share structural similarities with 3-bromo-4-fluorobenzyl bromide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Fluorobenzyl Bromide | Contains fluorine on the benzene ring | Simpler structure, used as a precursor |

| 3-Bromobenzyl Chloride | Contains chlorine instead of fluorine | More reactive due to chlorine's leaving ability |

| 2-Bromo-4-fluorotoluene | Methyl group present | Provides different reactivity patterns |

| 3-Chloro-4-fluorobenzyl Bromide | Contains chlorine instead of bromine | Exhibits different reactivity due to chlorine |

Uniqueness

The unique combination of both bromine and fluorine substituents in 3-bromo-4-fluorobenzyl bromide enhances its reactivity compared to similar compounds. The presence of two halogens allows for diverse synthetic pathways and potential applications that may not be available with simpler analogs.

The synthesis of 3-bromo-4-fluorobenzyl bromide represents a significant challenge in organic chemistry due to the need for selective introduction of multiple halogen substituents while maintaining regioselectivity and achieving high yields. This compound, with the molecular formula C₇H₅Br₂F and molecular weight of 267.92 grams per mole, serves as an important pharmaceutical intermediate and synthetic building block [1]. The following comprehensive analysis examines various synthetic approaches to this valuable compound.

Conventional Bromination Routes

Conventional bromination methodologies form the cornerstone of synthetic approaches to 3-bromo-4-fluorobenzyl bromide. These established techniques provide reliable pathways for introducing bromine functionality into fluorinated aromatic systems through well-understood mechanistic pathways.

Radical Bromination of 4-Fluorotoluene Derivatives

Radical bromination represents the most widely employed methodology for the synthesis of 3-bromo-4-fluorobenzyl bromide from 4-fluorotoluene derivatives. This approach exploits the selective reactivity of benzylic carbon-hydrogen bonds, which possess significantly lower bond dissociation energies compared to aromatic carbon-hydrogen bonds [2] [3]. The benzylic position exhibits enhanced radical stability due to resonance delocalization throughout the aromatic ring system, resulting in preferential hydrogen abstraction at this site [4].

The Wohl-Ziegler bromination mechanism proceeds through a radical chain process involving initiation, propagation, and termination steps [5] [6]. During the initiation phase, radical initiators such as azobisisobutyronitrile or benzoyl peroxide generate bromine radicals through homolytic cleavage of nitrogen-bromosuccinimide [7]. The propagation steps involve hydrogen abstraction from the benzylic position by bromine radicals, followed by reaction of the resulting benzyl radical with nitrogen-bromosuccinimide to regenerate bromine radicals and form the desired brominated product [8].

Reaction optimization studies have demonstrated that nitrogen-bromosuccinimide provides superior selectivity compared to molecular bromine due to the maintenance of low bromine concentrations throughout the reaction [9]. This selectivity arises from the ability of nitrogen-bromosuccinimide to function as a controlled bromine source, preventing unwanted side reactions such as electrophilic aromatic substitution [10].

Table 1: Radical Bromination Reaction Conditions and Yields

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Fluorotoluene | Nitrogen-bromosuccinimide | Carbon tetrachloride | 80 | 4 | 89 | [5] |

| 4-Fluorotoluene | Molecular bromine | Carbon tetrachloride | 80 | 6 | 72 | [11] |

| 3-Bromo-4-fluorotoluene | Nitrogen-bromosuccinimide | Trifluorotoluene | 80 | 3 | 94 | [5] |

Temperature control proves critical for achieving optimal selectivity in radical bromination reactions [9]. Elevated temperatures favor the formation of tertiary and secondary radicals over primary radicals, enhancing benzylic selectivity [12]. However, excessive temperatures can lead to decomposition of temperature-sensitive products and increased formation of polybrominated byproducts [13].

Solvent selection significantly influences reaction outcomes in radical bromination processes [13]. Carbon tetrachloride has traditionally served as the preferred solvent due to its chemical inertness under radical conditions and ability to dissolve both organic substrates and nitrogen-bromosuccinimide [5]. However, environmental concerns regarding carbon tetrachloride have prompted investigation of alternative solvents, including trifluorotoluene, which demonstrates comparable reactivity profiles [5].

Hypohalite-Mediated Bromination Under Ultrasonic Irradiation

Hypohalite-mediated bromination under ultrasonic irradiation represents an advanced synthetic methodology that combines the selectivity of hypohalite chemistry with the activation effects of sonochemical processes. This approach offers several advantages over conventional bromination techniques, including enhanced reaction rates, improved yields, and reduced formation of unwanted byproducts [14] [15].

The mechanistic pathway involves generation of hypobromous acid through reaction of sodium hypochlorite with hydrogen bromide in aqueous medium [16]. Under ultrasonic irradiation, cavitation phenomena create localized high-temperature and high-pressure conditions that facilitate the formation of reactive bromine species [17]. These conditions promote efficient bromination while maintaining selectivity for the desired substitution pattern [18].

Experimental studies have demonstrated that ultrasonic irradiation significantly accelerates bromination reactions compared to conventional thermal methods [14]. The synthesis of 3-bromo-4-fluorobenzaldehyde, a key precursor to 3-bromo-4-fluorobenzyl bromide, proceeds efficiently under ultrasonic conditions with yields exceeding 90% [14]. The optimized procedure involves dissolving 4-fluorobenzaldehyde in dichloromethane, followed by addition of sodium bromide and hydrochloric acid solutions under continuous ultrasonic irradiation [14].

Table 2: Ultrasonic Bromination Optimization Parameters

| Parameter | Optimal Value | Range Investigated | Effect on Yield |

|---|---|---|---|

| Temperature | 20-25°C | 15-35°C | Maximum at 22°C |

| Ultrasonic Power | 300 W | 200-400 W | Linear increase |

| Reaction Time | 60 minutes | 30-120 minutes | Plateau after 60 min |

| Sodium Hypochlorite Concentration | 8% | 6-12% | Optimum at 8-10% |

The ultrasonic bromination methodology demonstrates excellent functional group tolerance and compatibility with fluorinated aromatic substrates [15]. The presence of electron-withdrawing fluorine substituents enhances the electrophilic character of the aromatic system, facilitating nucleophilic attack by bromide species generated under ultrasonic conditions [14].

Process optimization reveals that controlled addition of sodium hypochlorite solution over a one-hour period provides optimal results [14]. This controlled addition maintains appropriate concentrations of reactive bromine species while preventing accumulation of excess oxidizing agents that could lead to over-bromination or substrate degradation [14].

Alternative Synthetic Pathways

Alternative synthetic pathways provide valuable complementary approaches to conventional bromination methodologies. These strategies often exploit different mechanistic principles and can offer advantages in terms of selectivity, substrate scope, or reaction conditions.

Diazonium Salt Intermediate Approaches

Diazonium salt chemistry provides a versatile platform for the synthesis of halogenated aromatic compounds through well-established transformation sequences [19]. The synthesis of 3-bromo-4-fluorobenzyl bromide via diazonium intermediates typically begins with the corresponding aniline derivative, which undergoes diazotization followed by halogen substitution reactions [19].

The diazotization process involves treatment of the aniline substrate with sodium nitrite and hydrochloric acid at low temperatures to generate the corresponding diazonium chloride salt [19]. The reaction mechanism proceeds through formation of nitrous acid, which reacts with the amino group to form a diazonium cation stabilized by resonance delocalization [19].

Subsequent bromination of the diazonium intermediate can be achieved through several methodologies, including the Sandmeyer reaction using copper bromide catalysts or direct thermal decomposition in the presence of bromide salts [19]. The Balz-Schiemann reaction provides an alternative pathway for fluorine introduction through treatment of diazonium salts with fluoroboric acid [19].

Table 3: Diazonium Salt Reaction Conditions

| Transformation | Reagents | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Diazotization | Sodium nitrite/Hydrochloric acid | 0-5 | 30 min | 95 |

| Bromination | Copper bromide | 60-80 | 2 hours | 78 |

| Fluorination | Fluoroboric acid | 150 | 1 hour | 82 |

The regioselectivity of diazonium salt transformations depends critically on the substitution pattern of the starting aniline derivative [19]. Electron-withdrawing groups such as fluorine substituents can influence the stability and reactivity of the intermediate diazonium salt, affecting both the efficiency of formation and subsequent transformation reactions [19].

Grignard Reagent-Based Syntheses

Grignard reagent chemistry offers unique opportunities for the construction of carbon-carbon bonds and introduction of halogen functionality through organometallic intermediates [20]. The synthesis of 3-bromo-4-fluorobenzyl bromide via Grignard approaches typically involves formation of organometallic intermediates followed by electrophilic halogenation reactions [20].

The preparation of fluorinated Grignard reagents presents specific challenges due to the potential for elimination reactions that can lead to benzyne intermediate formation [20]. Treatment of bromofluorobenzene derivatives with magnesium metal generates Grignard reagents that can undergo fluoride elimination to produce highly reactive benzyne intermediates [20].

Benzyne intermediates exhibit exceptional reactivity as dienophiles in Diels-Alder reactions and can participate in various cycloaddition processes [20]. However, for synthetic applications targeting 3-bromo-4-fluorobenzyl bromide, controlled reaction conditions must be employed to prevent unwanted benzyne formation while maintaining the desired substitution pattern [20].

The mechanism of Grignard formation involves oxidative addition of magnesium to the carbon-bromine bond, generating a carbon-magnesium bond with concurrent formation of magnesium bromide [20]. The resulting organometallic species can then undergo various transformation reactions, including halogenation with appropriate electrophilic halogen sources [20].

Table 4: Grignard Reagent Formation and Transformation

| Starting Material | Grignard Formation Conditions | Electrophile | Product Yield (%) |

|---|---|---|---|

| 4-Fluorobromobenzene | Magnesium/Diethyl ether | Bromine | 65 |

| 3-Bromo-4-fluorobromobenzene | Magnesium/Tetrahydrofuran | N-bromosuccinimide | 71 |

| 4-Fluoroiodobenzene | Magnesium/1,4-Dioxane | Copper bromide | 68 |

Green Chemistry Innovations

Green chemistry approaches to the synthesis of 3-bromo-4-fluorobenzyl bromide focus on reducing environmental impact while maintaining synthetic efficiency. These methodologies emphasize the use of environmentally benign reagents, solvent reduction or elimination, and energy-efficient processes.

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift in organic chemistry, enabling reactions to proceed under solvent-free conditions through the application of mechanical energy [21] [22]. Ball milling techniques have emerged as particularly effective for halogenation reactions, providing efficient mixing and activation of solid reactants [21].

The mechanochemical bromination of aromatic compounds proceeds through direct grinding of substrates with nitrogen-bromosuccinimide in the absence of organic solvents [23] [21]. This approach eliminates the need for hazardous solvents while achieving comparable or superior yields relative to solution-phase methods [24] [25].

Ball milling conditions can be optimized through variation of milling frequency, ball size, and reaction time [21]. Studies have demonstrated that vibrational frequencies of 30 hertz provide optimal results for bromination reactions, with complete conversion achieved within 1-20 minutes depending on substrate reactivity [21].

The mechanochemical approach offers several advantages, including reduced reaction times, elimination of solvent waste, and the ability to handle air-sensitive materials under controlled atmospheric conditions [21]. The regioselectivity of mechanochemical bromination reactions often exceeds that observed in solution, attributed to the unique molecular packing arrangements achieved under high-pressure milling conditions [26].

Table 5: Mechanochemical Bromination Parameters

| Parameter | Optimal Conditions | Alternative Conditions | Yield Comparison (%) |

|---|---|---|---|

| Milling Frequency | 30 Hz | 20 Hz | 96 vs 85 |

| Ball Diameter | 10 mm | 5 mm | 91 vs 78 |

| Milling Time | 1-10 minutes | 15-30 minutes | 90 vs 87 |

| Ball-to-Sample Ratio | 10:1 | 5:1 | 94 vs 82 |

The mechanism of mechanochemical activation involves the generation of localized high-pressure zones during ball collisions, creating conditions that facilitate bond breaking and formation [26]. These transient high-energy states can overcome activation barriers that would require elevated temperatures or harsh chemical conditions in conventional synthesis [22].

Catalytic Bromination Using Transition Metal Complexes

Transition metal catalysis provides sophisticated control over bromination reactions through coordination of substrates and brominating agents to metal centers [27] [28]. Palladium-catalyzed bromination has emerged as a particularly powerful methodology for the selective introduction of bromine functionality into aromatic systems [27].

Palladium-catalyzed electrochemical carbon-hydrogen bromination represents a cutting-edge approach that eliminates the need for chemical oxidants [27]. This methodology employs ammonium bromide as both the brominating reagent and electrolyte, enabling sustainable bromination under mild conditions [27].

The catalytic cycle involves initial coordination of the aromatic substrate to the palladium center, followed by carbon-hydrogen bond activation through cyclometalation [29]. Subsequent oxidative addition of bromine and reductive elimination steps complete the catalytic cycle while regenerating the active palladium species [27].

Copper-catalyzed bromination offers complementary selectivity profiles and can achieve remote functionalization through radical-mediated pathways [30]. The mechanism involves generation of copper-bromine complexes that can deliver bromine atoms to specific carbon positions through radical chain processes [30].

Table 6: Transition Metal-Catalyzed Bromination Systems

| Catalyst | Brominating Agent | Reaction Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|

| Palladium acetate | Ammonium bromide | Electrochemical, 25°C | Ortho-selective | 85 |

| Copper phenanthroline | Bromine azide | 80°C, 4 hours | Remote C-H | 78 |

| Ruthenium cymene | N-bromosuccinimide | Electrochemical, reflux | Meta-selective | 82 |

| Iron chloride | Molecular bromine | 80°C, 2 hours | Para-selective | 76 |

Ruthenium-catalyzed electrochemical dehydrogenative bromination provides access to complex brominated heterocycles through annulation reactions [31]. This methodology combines carbon-hydrogen activation with cyclization processes, enabling the construction of polycyclic brominated structures in single synthetic operations [31].

The development of iron-catalyzed bromination systems offers economic advantages due to the abundance and low cost of iron-based catalysts [32]. These systems can achieve high selectivity for para-bromination through Lewis acid activation of both the aromatic substrate and the brominating agent [32].

Single-Crystal X-ray Diffraction Studies

The single-crystal X-ray diffraction analysis of 3-Bromo-4-fluorobenzyl bromide reveals fundamental structural parameters that are essential for understanding its molecular geometry and solid-state properties. The compound crystallizes with the molecular formula C₇H₅Br₂F and a molecular weight of 267.92 g/mol [1] [2]. The compound exists as a white to light yellow crystalline solid with a melting point of 41°C, indicating moderate thermal stability [1] [2].

Table 1: Crystallographic and Physical Properties of 3-Bromo-4-fluorobenzyl bromide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅Br₂F | [1] [2] |

| Molecular Weight (g/mol) | 267.92 | [1] [2] |

| Melting Point (°C) | 41 | [1] [2] |

| Boiling Point (°C) | 130 @ 0.5 mmHg / 259.8±25.0 (predicted) | [1] [2] |

| Density (g/cm³) | 1.923±0.06 (predicted) | [2] |

| CAS Number | 78239-71-1 | [1] [2] |

| Crystal System | Not determined | Not reported |

| Space Group | Not determined | Not reported |

| Unit Cell Parameters | Not determined | Not reported |

| Z (formula units per unit cell) | Not determined | Not reported |

| Physical State | Solid | [1] [2] |

| Appearance | White to light yellow solid | [2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

| Solubility | Soluble in methanol, slightly soluble in water | [2] |

The structural analysis indicates that 3-Bromo-4-fluorobenzyl bromide possesses a substituted benzene ring with distinct electronic properties influenced by the presence of two bromine atoms and one fluorine atom. The compound displays limited solubility in water but demonstrates enhanced solubility in organic solvents such as methanol, reflecting its halogenated aromatic character [2].

The molecular structure features a benzyl group (C₆H₄CH₂-) with specific halogen substitution patterns: bromine at the 3-position relative to the benzyl group, fluorine at the 4-position, and a terminal bromomethyl group. This arrangement creates a unique electronic environment that influences both intermolecular interactions and reactivity patterns [3].

Comparative Packing Diagram Analysis

While specific crystallographic packing data for 3-Bromo-4-fluorobenzyl bromide is not available in the current literature, comparative analysis with related halogenated benzyl compounds provides valuable insights into potential solid-state arrangements. Studies of structurally similar compounds, such as (E)-3-[(4-fluorobenzylidene)amino]-5-phenylthiazolidin-2-iminium bromide, reveal important intermolecular interaction patterns that may be relevant to 3-Bromo-4-fluorobenzyl bromide [4].

The crystal packing analysis of related fluorine-containing compounds demonstrates that halogen-halogen interactions, particularly those involving bromine and fluorine atoms, play crucial roles in determining solid-state structures. In similar compounds, centrosymmetrically related molecules are often linked through various hydrogen bonding patterns, including C-H···Br and C-H···F interactions [4].

Hirshfeld Surface Analysis of related compounds indicates that the most significant contributions to crystal packing arise from H···H contacts (44.3%), Br···H/H···Br interactions (16.8%), C···H/H···C contacts (13.9%), and F···H/H···F interactions (10.3%) [4]. These interaction patterns suggest that 3-Bromo-4-fluorobenzyl bromide likely exhibits similar intermolecular contact preferences in its solid-state structure.

The presence of multiple halogen substituents in 3-Bromo-4-fluorobenzyl bromide creates opportunities for diverse intermolecular interactions, including:

- Halogen bonding: The bromine atoms can act as electron-accepting centers, forming directional interactions with electron-rich regions of neighboring molecules

- Dipole-dipole interactions: The electronegativity differences between carbon-halogen bonds create localized dipoles that influence molecular orientation

- π-π stacking: The aromatic ring system can participate in face-to-face or edge-to-face π-interactions with adjacent molecules

The compound's moderate melting point (41°C) suggests intermediate strength intermolecular forces, consistent with the presence of multiple halogen atoms that can participate in various non-covalent interactions [1] [2]. The predicted density of 1.923 g/cm³ indicates efficient packing in the solid state, likely facilitated by the complementary shapes and electrostatic interactions of the halogenated aromatic rings [2].

Spectroscopic Profiling

Multinuclear NMR Spectral Assignments

Nuclear magnetic resonance spectroscopy provides essential structural confirmation for 3-Bromo-4-fluorobenzyl bromide. ¹H NMR analysis confirms that the compound conforms to its expected structure, as documented in Certificate of Analysis data [5]. The proton NMR spectrum exhibits characteristic resonances that can be assigned to specific molecular environments within the halogenated aromatic framework.

Table 2: Spectroscopic Characterization Data

| Technique | Key Observations | Typical Chemical Shifts/Values | Reference |

|---|---|---|---|

| ¹H NMR | Conforms to structure (Certificate of Analysis) | Aromatic protons: 7.2-7.8 ppm; Benzyl CH₂: ~4.6 ppm | [5] |

| ¹³C NMR | Not specifically reported | Aromatic carbons: 110-160 ppm; Benzyl carbon: ~30 ppm | Inferred from similar compounds |

| FT-IR | Not specifically reported for this compound | C-H stretch: 3000-3100 cm⁻¹; C=C stretch: 1400-1600 cm⁻¹ | Inferred from similar compounds [6] [7] |

| Mass Spectrometry | Molecular ion peak expected at m/z 267.92 | Base peak, fragmentation patterns characteristic of dibrominated compounds | [3] |

| Melting Point | 41°C | Sharp melting point indicates purity | [1] [2] |

| Refractive Index | Not reported | Typical for halogenated aromatics: 1.5-1.6 | Typical values |

| Flash Point | >110°C | Indicates thermal stability | [8] |

The ¹H NMR spectrum of 3-Bromo-4-fluorobenzyl bromide displays several distinct regions:

Aromatic protons (7.2-7.8 ppm): The substituted benzene ring exhibits characteristic downfield resonances due to the deshielding effects of the aromatic system. The specific chemical shifts are influenced by the electron-withdrawing nature of both bromine and fluorine substituents.

Benzyl methylene protons (~4.6 ppm): The CH₂ group adjacent to the aromatic ring appears as a singlet, with the chemical shift reflecting the combined deshielding effects of both the aromatic ring and the terminal bromine atom.

¹³C NMR analysis, while not specifically reported for this compound, can be inferred from similar halogenated aromatic systems. The carbon spectrum would typically exhibit:

- Aromatic carbons (110-160 ppm): Multiple resonances corresponding to the substituted benzene ring, with significant coupling to fluorine (J(C-F) typically 15-25 Hz for ortho carbons, 3-8 Hz for meta carbons)

- Benzyl carbon (~30 ppm): The CH₂ carbon would appear significantly upfield relative to the aromatic carbons

The ¹⁹F NMR spectrum would provide additional structural confirmation, showing a single resonance for the fluorine substituent with characteristic chemical shift patterns influenced by the neighboring bromine and benzyl substituents.

FT-IR Vibrational Mode Correlations

Fourier-transform infrared spectroscopy provides crucial information about the vibrational modes present in 3-Bromo-4-fluorobenzyl bromide. While specific FT-IR data for this compound is not extensively documented, analysis of structurally related halogenated aromatics provides insight into expected vibrational frequencies [6] [7].

Key vibrational modes expected in the FT-IR spectrum include:

- C-H stretching vibrations (3000-3100 cm⁻¹): Aromatic C-H stretches appear in the higher frequency region, with the exact positions influenced by the electron-withdrawing effects of halogen substituents

- C=C aromatic stretching (1400-1600 cm⁻¹): Multiple bands corresponding to aromatic ring vibrations, with intensities and positions affected by the substitution pattern

- C-F stretching (1000-1300 cm⁻¹): The carbon-fluorine bond exhibits characteristic strong absorption in this region

- C-Br stretching (500-700 cm⁻¹): Carbon-bromine bonds appear at lower frequencies due to the heavy bromine atom

The fingerprint region (400-1500 cm⁻¹) would contain numerous bands corresponding to ring deformation modes, C-H bending vibrations, and out-of-plane deformation modes. The specific pattern of these bands serves as a unique identifier for the compound.

Comparative analysis with related compounds such as 3-bromo-4-fluorobenzotrifluoride demonstrates that halogenated aromatics exhibit characteristic vibrational patterns that can be used for structural confirmation [6]. The presence of multiple halogen substituents creates complex coupling between vibrational modes, leading to shifted frequencies compared to non-halogenated aromatics.

Raman spectroscopy would provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The polarizability changes associated with the heavy bromine atoms would likely result in enhanced Raman scattering for certain vibrational modes.

Computational Chemistry Insights

Density Functional Theory (DFT) Optimizations

Density functional theory calculations provide comprehensive insight into the electronic structure and geometric properties of 3-Bromo-4-fluorobenzyl bromide. While specific DFT studies on this compound are not extensively documented, computational analysis of structurally similar halogenated aromatics provides valuable frameworks for understanding its electronic properties [9] [10].

Table 3: Computational Chemistry Parameters

| Property | Typical Values/Observations | Computational Method | Reference |

|---|---|---|---|

| Molecular Electrostatic Potential | Electronegative regions around F and Br atoms | DFT (B3LYP/6-31G*) | Inferred from similar compounds [9] [10] |

| HOMO Energy | Typically -6 to -8 eV for halogenated aromatics | DFT calculations | Typical for halogenated aromatics |

| LUMO Energy | Typically -1 to -3 eV for halogenated aromatics | DFT calculations | Typical for halogenated aromatics |

| Band Gap | Typically 3-5 eV for such compounds | HOMO-LUMO difference | Typical for halogenated aromatics |

| Dipole Moment | Moderate due to halogen substituents | DFT optimization | Expected based on structure |

| Polarizability | Enhanced by heavy halogens (Br) | DFT frequency calculations | Expected based on structure |

| Molecular Volume | Increased by bulky substituents | Molecular mechanics | Expected based on structure |

| Surface Area | Affected by halogen van der Waals radii | Connolly surface algorithm | Expected based on structure |

| Log P (Partition Coefficient) | Moderate lipophilicity expected | Fragment-based methods | Expected based on structure |

| Topological Polar Surface Area | Low due to minimal polar groups | Topological analysis | Expected based on structure |

Geometric optimization using DFT methods, particularly the B3LYP functional with 6-31G* basis set, would provide accurate bond lengths, bond angles, and dihedral angles for 3-Bromo-4-fluorobenzyl bromide. The presence of heavy halogen atoms requires careful consideration of relativistic effects and dispersion corrections in the computational treatment.

Key geometric parameters expected from DFT optimization include:

- C-Br bond lengths: Approximately 1.90-1.95 Å, slightly longer than typical aromatic C-Br bonds due to the electron-withdrawing effects of neighboring substituents

- C-F bond length: Approximately 1.35-1.37 Å, consistent with strong carbon-fluorine bonding

- Bond angles: Deviations from ideal 120° aromatic angles due to steric interactions between bulky halogen substituents

- Planarity: The aromatic ring maintains essential planarity, with minor deviations due to halogen substituent effects

Frequency calculations would confirm the optimized structure as a true minimum on the potential energy surface by verifying the absence of imaginary frequencies. The calculated vibrational frequencies provide theoretical support for experimental IR and Raman spectroscopic assignments.

Natural Bond Orbital (NBO) analysis would reveal the electronic structure contributions from different atomic orbitals, quantifying the degree of charge transfer and hybridization in the halogenated aromatic system. The analysis would demonstrate the electron-withdrawing effects of bromine and fluorine substituents on the aromatic π-system.

XLogP3

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive